molecular formula C11H6F5N3S B1409531 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine CAS No. 1823182-78-0

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine

Cat. No.: B1409531
CAS No.: 1823182-78-0
M. Wt: 307.24 g/mol
InChI Key: GTMJHEINROUOOJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with fluorine, trifluoromethyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the fluorine and trifluoromethyl groups through electrophilic fluorination and trifluoromethylation reactions. The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, while the methylthio group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(trifluoromethyl)pyridine: Lacks the pyrimidine ring and methylthio group.

    2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine: Lacks the methylthio group.

    4-(Methylthio)pyrimidine: Lacks the fluorine and trifluoromethyl groups.

Uniqueness

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine is unique due to the combination of fluorine, trifluoromethyl, and methylthio groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJHEINROUOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Reactant of Route 4
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Reactant of Route 5
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Reactant of Route 6
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine

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